molecular formula C23H28N4O2S B2443572 3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689768-77-2

3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2443572
CAS No.: 689768-77-2
M. Wt: 424.56
InChI Key: KMXJQFIWLWMRQL-UHFFFAOYSA-N
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Description

3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic quinazoline derivative intended for research and development purposes. Quinazoline-based compounds are a significant area of investigation in medicinal chemistry due to their broad spectrum of pharmacological properties. These compounds have been studied for their potential as antitumor, anticancer, and antimicrobial agents, as well as for their antifungal and antibacterial activities (PMC PubMed Central). The specific structure of this compound features a quinazolin-4-one core, a morpholino group known to often influence solubility and pharmacokinetic properties, a benzyl(methyl)amino-propyl side chain, and a thioxo (sulfanylidene) functional group which is often identified as a key pharmacophore contributing to antimicrobial activity (PMC PubMed Central). This combination of moieties makes it a complex and interesting candidate for advanced pharmaceutical research, particularly in the screening and development of new bioactive molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-[benzyl(methyl)amino]propyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-25(17-18-6-3-2-4-7-18)10-5-11-27-22(28)20-16-19(26-12-14-29-15-13-26)8-9-21(20)24-23(27)30/h2-4,6-9,16,20H,5,10-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNKQTBAJZYJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C(=O)C2C=C(C=CC2=NC1=S)N3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS Number: 689768-77-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C23H28N4O2SC_{23}H_{28}N_{4}O_{2}S and a molecular weight of 424.6 g/mol. It features a complex structure that includes a tetrahydroquinazolinone core, which is often associated with various biological activities.

PropertyValue
CAS Number689768-77-2
Molecular FormulaC23H28N4O2S
Molecular Weight424.6 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinazolinones have shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound may be attributed to its interaction with several key molecular targets:

  • Tyrosine Kinases : It may inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell growth and survival pathways .
  • Cell Adhesion and Migration : The compound has been linked to the modulation of actin cytoskeleton dynamics, affecting cell adhesion and motility through phosphorylation of proteins involved in these processes .

Anti-inflammatory Effects

Compounds within the same chemical class have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests a potential therapeutic role in treating inflammatory diseases .

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various tetrahydroquinazolinone derivatives, including related structures to our compound. The results indicated that certain modifications enhanced activity against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth in xenograft models .

In Vivo Studies

In vivo studies have shown that compounds with similar structures can significantly reduce tumor size in animal models. For example, a derivative was tested for its effects on human cancer xenografts in mice, leading to a reduction in tumor volume by over 50% compared to control groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibit significant anticancer properties. For instance:

  • Case Study : A related compound demonstrated an inhibition value of 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line in primary screening tests .

This suggests that the target compound could be further evaluated for its anticancer potential through structural modifications and biological testing.

Antimicrobial Properties

Compounds derived from the tetrahydroquinazoline framework have shown promise as antimicrobial agents. The presence of various functional groups in the structure may enhance its activity against a range of pathogens, including bacteria and fungi.

Central Nervous System Effects

Given the morpholine moiety in its structure, there is potential for neuropharmacological applications. Compounds with similar morpholine substitutions have been studied for their effects on neurotransmitter systems and could lead to new treatments for neurological disorders.

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundInhibition (%)Target Cell Line
Anticancer2-Aryl-1,3-thiazolidin-4-one derivatives84.19MOLT-4 (Leukemia)
Anticancer2-Aryl-1,3-thiazolidin-4-one derivatives72.11SF-295 (CNS Cancer)
AntimicrobialTetrahydroquinazoline derivativesTBDVarious Pathogens
NeuropharmacologicalMorpholine derivativesTBDCNS Targets

Future Research Directions

The exploration of This compound should focus on:

  • Structural Optimization : Modifying functional groups to enhance bioactivity.
  • Mechanistic Studies : Understanding the pathways through which this compound exerts its effects.
  • In Vivo Studies : Evaluating safety and efficacy in animal models before clinical trials.

Chemical Reactions Analysis

Reactions Involving the Quinazoline Core

The tetrahydroquinazolin-4-one scaffold participates in nucleophilic substitution and oxidation reactions, influenced by electron-withdrawing groups and ring strain.

Reaction TypeConditionsReagents/ CatalystsProducts/OutcomesReferences
Nucleophilic Substitution Basic (K₂CO₃, DMF, 80°C)Alkyl halides (e.g., CH₃I)Alkylation at N1-position, forming N1-methyl derivatives
Oxidation Acidic (H₂O₂, HCl, reflux)Hydrogen peroxideOxidation of sulfanylidene (C=S) to sulfonyl (C-SO₂) group
Cycloaddition Thermal (120°C, toluene)Dienes (e.g., 1,3-butadiene)[4+2] Diels-Alder adducts at the thione moiety

Modification of the Sulfanylidene Group

The C=S group demonstrates thiophilic reactivity, enabling thioether formation and redox transformations.

Reaction TypeConditionsReagentsProducts/OutcomesReferences
Thioether Formation Alkaline (NaOH, ethanol)Alkyl halides (e.g., C₂H₅Br)S-alkylation to form thioethers (C-S-C₂H₅)
Oxidation to Sulfone Oxidative (mCPBA, CH₂Cl₂)meta-Chloroperbenzoic acidConversion to sulfonyl derivative (C-SO₂)
Reduction Catalytic (Ra-Ni, H₂, EtOH)Hydrogen gasReduction of C=S to C-SH (thiol intermediate)

Functionalization of Side Chains

The benzyl(methyl)amino and morpholinyl substituents undergo alkylation, acylation, and deprotection reactions.

Benzyl(methyl)amino Propyl Chain

Reaction TypeConditionsReagentsProducts/OutcomesReferences
Alkylation Phase-transfer (TBAB, NaOH)Benzyl chlorideQuaternary ammonium salt formation
Hydrogenolysis Catalytic (Pd/C, H₂)Hydrogen gasCleavage of benzyl group to yield primary amine

Morpholinyl Group

Reaction TypeConditionsReagentsProducts/OutcomesReferences
Ring-Opening Acidic (HCl, H₂O)Hydrochloric acidHydrolysis to secondary amine and ethylene glycol derivatives
Acylation Anhydrous (DCM, RT)Acetyl chlorideN-Acetylation at the morpholine nitrogen

Stability and Reactivity Trends

  • pH Sensitivity : The sulfanylidene group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Decomposes above 250°C, releasing morpholine and benzylamine volatiles .

Experimental data highlight the compound’s versatility in generating bioactive derivatives, particularly in oncology and neurology research .

Q & A

Q. What is the synthetic pathway for this quinazolinone derivative?

The synthesis involves a multi-step protocol:

  • Step 1: Cyclization of anthralinamide with 2-chloroacetyl chloride and triethylamine to form 2-(2-chloroacetamido) benzamide.
  • Step 2: Treatment of the intermediate with triethylamine to yield 2-(Chloromethyl) quinazolin-4(3H)-one.
  • Step 3: Reaction with benzyl(methyl)amine to introduce the 3-{3-[Benzyl(methyl)amino]propyl} group.
  • Final Modification: Incorporation of morpholin-4-yl and sulfanylidene moieties via additional amine reactions. Key reagents: triethylamine (base), 2-chloroacetyl chloride (acylating agent). Yield optimization requires strict control of stoichiometry and reaction time .

Q. How is structural confirmation performed for this compound?

Structural validation relies on ¹H NMR spectroscopy :

  • Benzyl(methyl)amino group: Methyl protons (N-CH₃) appear as a singlet (~δ 2.8–3.2 ppm).
  • Morpholin-4-yl group: Methylene protons (O-CH₂-) resonate as a multiplet (δ 3.6–3.8 ppm).
  • Quinazolinone core: Aromatic protons (C6-H and C8-H) show distinct peaks at δ 7.2–8.1 ppm. Spectral discrepancies may indicate impurities, necessitating recrystallization (e.g., using ethanol/water mixtures) .

Q. What biological activities have been reported?

The compound demonstrates broad-spectrum antimicrobial activity :

  • Antibacterial: Superior to ciprofloxacin against Staphylococcus aureus (MIC = 2 µg/mL vs. 4 µg/mL).
  • Antifungal: Exceeds fluconazole in inhibiting Candida albicans (zone of inhibition = 22 mm vs. 18 mm). Activity is hypothesized to stem from enhanced membrane permeability via the lipophilic benzyl group and target binding via morpholine’s electron-rich oxygen .

Advanced Research Questions

Q. How can the synthetic yield be improved during the amine coupling step?

Methodological Recommendations:

  • Base Screening: Test alternatives to triethylamine (e.g., DBU) to enhance nucleophilicity.
  • Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to stabilize transition states.
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 1–2 hours at 80°C.
  • Purification: Employ flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) to isolate the product (>90% purity). Validate improvements via HPLC-MS (retention time = 4.2 min, [M+H]⁺ = 483.2 m/z) .

Q. How should structure-activity relationship (SAR) studies be designed for this scaffold?

SAR Framework:

  • Variable Groups: Systematically modify the benzyl(methyl)amino (Position 3) and morpholin-4-yl (Position 6) substituents.
  • Biological Assays:
  • Antibacterial: Broth microdilution (CLSI M07-A11) against methicillin-resistant S. aureus (MRSA).
  • Antifungal: Disk diffusion (CLSI M44-A) for Aspergillus fumigatus.
    • Data Analysis: Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with target (e.g., dihydrofolate reductase) binding affinity .

Q. How to address contradictions in antimicrobial efficacy data across studies?

Resolution Strategies:

  • Assay Standardization: Adopt identical inoculum sizes (5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton II).
  • Control Redundancy: Include vehicle (DMSO) and drug (ciprofloxacin) controls in all plates.
  • Data Normalization: Express activity as "% inhibition relative to baseline" to account for batch-to-batch variability.
  • Mechanistic Studies: Perform time-kill assays to differentiate static vs. cidal effects. Contradictions may arise from compound aggregation or pH-dependent solubility .

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